![molecular formula C18H20N6OS B4625338 N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 577959-89-8](/img/structure/B4625338.png)
N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide often involves multi-step reactions, including 1,3-dipolar cycloaddition reactions, which are critical in heterocyclic synthesis. For instance, the cycloaddition of 3-(4-acetylphenyl)sydnone with dimethyl acetylenedicarboxylate (DMAD) can yield pyrazole derivatives, further reacting with thiourea and thioacetamide to afford thiazole derivatives, showcasing the complexity and versatility of such syntheses (Hunnur, Latthe, & Badami, 2005).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including triazoles, thiazoles, and pyrazoles, is characterized by various spectroscopic techniques. For example, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated using IR, NMR, MS, and single-crystal X-ray diffraction, providing insights into the spatial arrangement of atoms and the molecular conformation, which is essential for understanding the compound's chemical behavior (Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds like N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is influenced by their functional groups and molecular structure. For instance, the presence of thioacetamide groups can lead to the formation of thiazole derivatives through specific chemical reactions, indicating a wide range of possible chemical transformations that such compounds can undergo (Hunnur, Latthe, & Badami, 2005).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystal structure, are crucial for their handling and application in various research fields. The crystal structure, determined through X-ray diffraction, provides valuable information on the compound's stability, packing, and potential intermolecular interactions, which are essential for understanding its physical behavior (Xiao-lon, 2015).
Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and assessment of biological activities. This compound is part of a broader class of chemicals that have been studied for their potential applications in pharmacology, agriculture, and materials science.
Heterocyclic Synthesis : A significant application of this compound lies in its utility as a precursor for the synthesis of heterocyclic compounds. Heterocyclic chemistry is crucial for the development of new pharmaceuticals, agrochemicals, and dyes. For example, synthesis efforts have led to the creation of alkanamide derivatives with potential anticonvulsant activity, highlighting the compound's role in generating therapeutically relevant molecules (Tarikogullari et al., 2010).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the subject compound, have demonstrated significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).
Insecticidal Assessment : The synthesis of novel heterocycles incorporating thiadiazole moiety, akin to the core structure of the compound , has been evaluated for insecticidal activity against agricultural pests. This research underscores the potential for developing new, more effective insecticides to protect crops and ensure food security (Fadda et al., 2017).
Antimicrobial Activity : Novel phthalazinone derivatives synthesized from related compounds have shown promising antibacterial activities. These findings are critical for the ongoing search for new antibiotics to combat resistant bacterial strains (Fatehia & Mohamed, 2010).
Enaminones in Heterocyclic Synthesis : The use of enaminones derived from similar compounds in the synthesis of nicotinic acid and thienopyridine derivatives illustrates the compound's role in creating molecules with potential therapeutic benefits, especially in the treatment of cardiovascular diseases (Abdel-Khalik et al., 2004).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-4-24-17(14-10-19-8-9-20-14)22-23-18(24)26-11-15(25)21-16-12(2)6-5-7-13(16)3/h5-10H,4,11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGABKSFCVQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
CAS RN |
577959-89-8 | |
Record name | N-(2,6-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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